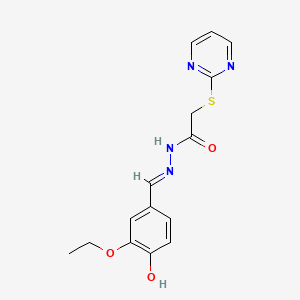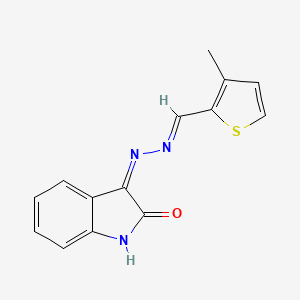![molecular formula C20H29N3O B6099811 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-[2-(4-methoxyphenyl)ethyl]piperidine](/img/structure/B6099811.png)
1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-[2-(4-methoxyphenyl)ethyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-[2-(4-methoxyphenyl)ethyl]piperidine is a chemical compound that belongs to the family of piperidine derivatives. It has been extensively studied for its potential therapeutic applications in various fields of medicine, including neuroscience, oncology, and cardiovascular medicine.
Mecanismo De Acción
The mechanism of action of 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-[2-(4-methoxyphenyl)ethyl]piperidine is not fully understood. However, it is believed to act by modulating the activity of certain enzymes and receptors in the body. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. It has also been shown to bind to certain receptors in the brain, such as the NMDA receptor, which is involved in learning and memory.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to increase the levels of certain neurotransmitters in the brain, such as acetylcholine and dopamine. It has also been shown to have antioxidant properties, which may help protect against oxidative stress and damage. In addition, it has been shown to have vasodilatory effects, which may help improve blood flow and reduce blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-[2-(4-methoxyphenyl)ethyl]piperidine in lab experiments is its versatility. It has been studied for its potential therapeutic applications in various fields of medicine, making it a useful tool for researchers in different areas. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Direcciones Futuras
There are several future directions for the study of 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-[2-(4-methoxyphenyl)ethyl]piperidine. One direction is to further investigate its potential as a neuroprotective agent and as a treatment for neurodegenerative disorders such as Alzheimer's disease. Another direction is to explore its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Additionally, further studies could be conducted to better understand its mechanism of action and to identify potential targets for drug development.
Métodos De Síntesis
The synthesis of 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-[2-(4-methoxyphenyl)ethyl]piperidine involves a series of chemical reactions. The starting material is 4-methoxyphenylacetic acid, which is converted into the corresponding acid chloride using thionyl chloride. The resulting acid chloride is then reacted with 1-ethyl-1H-pyrazole-4-carbaldehyde to form the corresponding pyrazole derivative. The final step involves the reduction of the pyrazole derivative with sodium borohydride to yield the desired piperidine derivative.
Aplicaciones Científicas De Investigación
1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-[2-(4-methoxyphenyl)ethyl]piperidine has been investigated for its potential therapeutic applications in various fields of medicine. In neuroscience, it has been studied for its potential as a neuroprotective agent and as a treatment for neurodegenerative disorders such as Alzheimer's disease. In oncology, it has been studied for its potential as an anticancer agent. In cardiovascular medicine, it has been studied for its potential as a vasodilator and as a treatment for hypertension.
Propiedades
IUPAC Name |
1-[(1-ethylpyrazol-4-yl)methyl]-3-[2-(4-methoxyphenyl)ethyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O/c1-3-23-16-19(13-21-23)15-22-12-4-5-18(14-22)7-6-17-8-10-20(24-2)11-9-17/h8-11,13,16,18H,3-7,12,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCRUTBGJVLNWPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CN2CCCC(C2)CCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopropyl-3-{1-[1-methyl-2-(3-pyridinyl)ethyl]-4-piperidinyl}propanamide](/img/structure/B6099729.png)
![4-(1-benzyl-1H-pyrazol-4-yl)-5-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-4H-1,2,4-triazole-3-thiol hydrochloride](/img/structure/B6099731.png)
![2-iodo-6-methoxy-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)phenol](/img/structure/B6099747.png)
![5-hydroxy-4-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6099755.png)

![4-{[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}-1-(1-naphthylmethyl)-2-pyrrolidinone](/img/structure/B6099769.png)
![N-isopropyl-7-(4-isopropylbenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B6099772.png)
![N-(4-{2-[5-(2-hydroxyphenyl)-1,2,4-oxadiazol-3-yl]vinyl}phenyl)acetamide](/img/structure/B6099775.png)

![N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2-methyl-1,3-benzoxazole-7-carboxamide](/img/structure/B6099789.png)
![2-mercapto-3-(2-thienylmethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B6099800.png)
![N-(4-fluoro-2-methylphenyl)-3-{1-[3-(3-pyridinyl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B6099804.png)
![1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)methanamine](/img/structure/B6099814.png)
![(1-{5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-3-piperidinyl)methanol](/img/structure/B6099824.png)